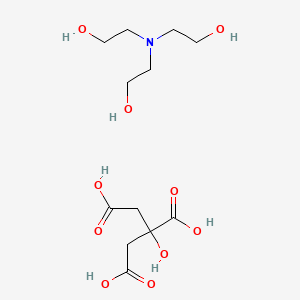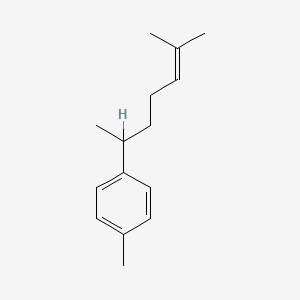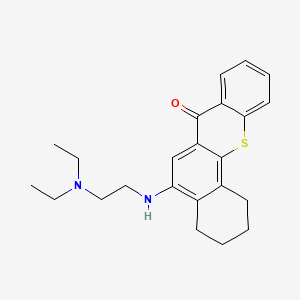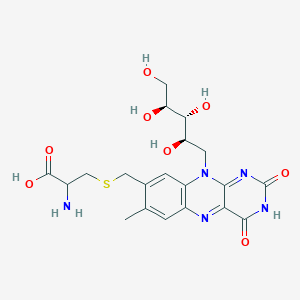
moracin N
Übersicht
Beschreibung
Moracin N belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin N is primarily located in the membrane (predicted from logP). Outside of the human body, moracin N can be found in fruits and mulberry. This makes moracin N a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Immunomodulatory Effects
Moracin N, along with other moracins, has been investigated for its potential in treating airway inflammation. Studies have found that moracin derivatives can inhibit interleukin (IL)-6 production in lung epithelial cells and reduce nitric oxide production in alveolar macrophages. These effects are mediated through the inhibition of pathways like JNK/c-Jun and NF-κB. Moracin M, a close relative, has shown effectiveness in mouse models of lung inflammation, comparable to dexamethasone, suggesting potential for treating lung inflammatory disorders (Lee et al., 2016).
Anticancer Properties
Moracin N has demonstrated potent anticancer effects, particularly in the context of lung cancer. Studies reveal that it can inhibit cell proliferation and induce apoptosis in human non-small-cell lung carcinoma cells. This effect is associated with dysregulated mitochondrial function leading to apoptosis and enhanced autophagy flux. The mechanism involves the inhibition of the mTOR signaling pathway and is influenced by reactive oxygen species (ROS) accumulation (Gao et al., 2020).
Antioxidant Activity
Moracins, including moracin N, have been identified as potent antioxidant agents. Their effectiveness in scavenging radicals and preventing oxidative stress has been supported by studies focusing on their structural characteristics and reaction mechanisms with reactive oxygen species. These properties make them significant in the context of diseases where oxidative stress plays a critical role (Boulebd, 2020).
Antimicrobial Potency
Moracin derivatives have shown antimicrobial activity, particularly in the context of bacterial and fungal infections. This property is linked to the ability of these compounds to inhibit the growth of various microbial species, providing a basis for their use in traditional medicine and potential development as antimicrobial agents (Kuete et al., 2009).
Neuroprotective and Anti-Alzheimer's Potential
Moracin derivatives have been explored for their role in neuroprotection and potential treatment of Alzheimer's disease. They exhibit inhibitory activity against enzymes like BACE1 and cholinesterase, important in Alzheimer's pathology. Additionally, their antioxidant properties contribute to their neuroprotective potential, suggesting their significance in designing anti-Alzheimer's drugs (Seong et al., 2018).
Eigenschaften
CAS-Nummer |
135248-05-4 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |
InChI-Schlüssel |
WBSCSIABHGPAMC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
melting_point |
187-188°C |
Physikalische Beschreibung |
Solid |
Synonyme |
moracin C moracin N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


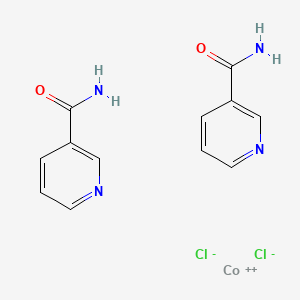
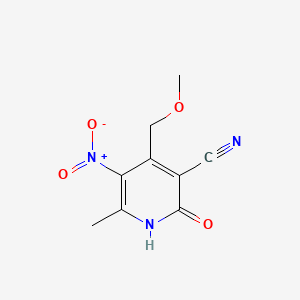
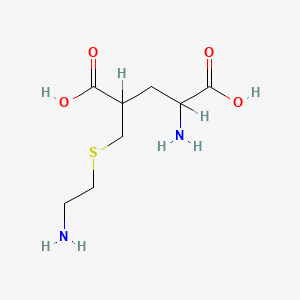
![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
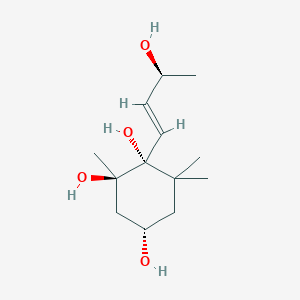
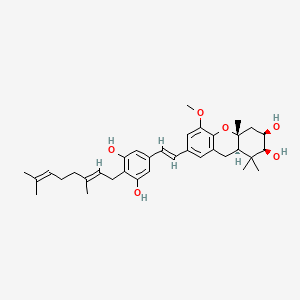
![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
